(S)-a-(Dimethylamino)benzeneacetic acid HCl
Description
Chemical Identity and Nomenclature
(S)-α-(Dimethylamino)benzeneacetic acid hydrochloride (CAS 58685-78-2) is a white crystalline solid with the molecular formula $$ \text{C}{10}\text{H}{14}\text{ClNO}_2 $$ and a molecular weight of 215.68 g/mol. Its IUPAC name is (2S)-2-(dimethylamino)-2-phenylacetic acid hydrochloride , reflecting its stereochemistry at the α-carbon and the presence of a dimethylamino group bonded to the phenylacetic acid backbone. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| SMILES | CN(C)C@HC(=O)O.Cl | |
| InChIKey | WQPYEZREVAYGAF-UHFFFAOYSA-N | |
| Chiral Center | S-configuration at α-carbon |
The hydrochloride salt enhances stability and solubility in polar solvents, making it suitable for industrial-scale reactions.
Historical Context in Medicinal Chemistry
The compound emerged in the late 20th century alongside advances in asymmetric catalysis. Early work on phenylacetic acid derivatives, such as Pd(II)-catalyzed enantioselective C–H lactonization, demonstrated the utility of α-substituted phenylacetic acids in constructing chiral benzofuranones. By the 2010s, methods for direct enantioselective alkylation of arylacetic acids using chiral lithium amides enabled efficient access to (S)-α-(dimethylamino)benzeneacetic acid derivatives without auxiliary groups. Patent literature from the 2000s highlights its role in streamlined syntheses of intermediates for antihistamines and γ-secretase modulators.
Significance in Chiral Pharmaceutical Intermediates
This compound’s chiral α-carbon is pivotal for synthesizing drugs requiring precise stereochemical control. For example:
- γ-Secretase Modulators : Used in Alzheimer’s disease research, (S)-configured intermediates derived from this compound exhibit higher binding affinity to amyloid precursor protein.
- Antihistamines : The dimethylamino group facilitates interactions with histamine receptors, while the chiral center minimizes off-target effects.
Industrial applications leverage its recoverable chiral amine component, which reduces waste in large-scale syntheses. The table below contrasts its enantioselective synthesis methods:
| Method | Yield (%) | Enantiomeric Excess (%) | Key Advantage |
|---|---|---|---|
| Pd(II)-Catalyzed Lactonization | 56–86 | 89–96 | High stereocontrol |
| Direct Alkylation | 72 | 97 | No auxiliary removal needed |
Properties
IUPAC Name |
(2S)-2-(dimethylamino)-2-phenylacetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c1-11(2)9(10(12)13)8-6-4-3-5-7-8;/h3-7,9H,1-2H3,(H,12,13);1H/t9-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYXFGONKKDOKW-FVGYRXGTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C1=CC=CC=C1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H](C1=CC=CC=C1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-α-(Dimethylamino)benzeneacetic acid hydrochloride typically involves the reaction of benzeneacetic acid with α-(dimethylamino)-α-methyl acetic anhydride. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
In industrial settings, the production of (S)-α-(Dimethylamino)benzeneacetic acid hydrochloride may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
(S)-α-(Dimethylamino)benzeneacetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to produce alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzeneacetic acid derivatives.
Scientific Research Applications
Pharmaceutical Applications
(S)-α-(Dimethylamino)benzeneacetic acid hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structural features allow it to interact with neurotransmitter systems, making it a candidate for developing drugs targeting central nervous system disorders.
Key Pharmaceutical Uses
- Antidepressants : The compound's ability to modulate neurotransmitter activity positions it as a potential precursor for antidepressant formulations.
- Analgesics : Its analgesic properties have been explored in pain management therapies.
Analytical Chemistry
The compound is utilized in several analytical methods due to its reactivity and ability to form stable complexes.
Analytical Methods
- Spectrophotometry : (S)-α-(Dimethylamino)benzeneacetic acid hydrochloride has been employed in spectrophotometric assays for quantifying various drugs and biological samples. Its unique chromophoric properties enable sensitive detection limits.
- Chromatography : It serves as a mobile phase additive in high-performance liquid chromatography (HPLC), enhancing separation efficiency for complex mixtures.
| Method | Application | Sensitivity |
|---|---|---|
| Spectrophotometry | Quantification of pharmaceuticals | High |
| HPLC | Separation of drug components | Very High |
Biochemical Applications
In biochemistry, (S)-α-(Dimethylamino)benzeneacetic acid hydrochloride is used for various assays and reactions that require specific pH buffering or reactive conditions.
Biochemical Uses
- Buffering Agent : It acts as an organic buffer in biological assays, maintaining pH stability during enzymatic reactions.
- Reagent in Synthesis : The compound is involved in synthesizing other biologically active molecules through condensation reactions.
Case Study 1: Antidepressant Development
A study investigated the synthesis of novel antidepressants using (S)-α-(Dimethylamino)benzeneacetic acid hydrochloride as a key intermediate. The resulting compounds demonstrated significant serotonin reuptake inhibition, indicating potential therapeutic effects similar to established antidepressants.
Case Study 2: Spectrophotometric Analysis
Research focused on the use of (S)-α-(Dimethylamino)benzeneacetic acid hydrochloride in the spectrophotometric determination of cimetidine and ranitidine. The method provided a simple and accurate approach with detection limits reaching nanomolar concentrations, showcasing its utility in pharmaceutical analysis.
Mechanism of Action
The mechanism of action of (S)-α-(Dimethylamino)benzeneacetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share structural similarities with (S)-α-(Dimethylamino)benzeneacetic acid HCl, differing primarily in substituents and stereochemistry:
Key Observations :
- The dimethylamino group in (S)-α-(Dimethylamino)benzeneacetic acid HCl enhances its basicity compared to the methylamino derivative ().
- Cyclopentolate HCl introduces a bulky 1-hydroxycyclopentyl group and ester linkage, altering solubility and receptor binding .
- Diclofenac’s dichlorophenyl substitution confers potent anti-inflammatory activity but reduces central nervous system penetration compared to dimethylamino derivatives .
Physicochemical Properties
Notes:
Pharmacological Activity
- (S)-α-(Dimethylamino)benzeneacetic acid HCl: Predominantly used as a chiral building block in synthesizing muscarinic receptor antagonists (e.g., cyclopentolate derivatives) .
- 2-(Methylamino)-2-phenylacetic acid HCl: Lacks enantiomeric specificity; used in racemic form for basic research on amino acid transporters .
- Cyclopentolate HCl : A mydriatic agent acting via muscarinic receptor blockade; the ester group enhances ocular bioavailability .
- Diclofenac Sodium : Inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis .
Critical Analysis of Differences
- Stereochemistry : The (S)-configuration in the target compound is crucial for binding to chiral targets, unlike racemic analogues ().
- Functional Groups : Esterification (e.g., cyclopentolate) prolongs metabolic stability, while free carboxylic acids (e.g., diclofenac) enhance target engagement .
- Bioactivity: Dimethylamino derivatives exhibit CNS activity, whereas dichlorophenyl groups favor peripheral anti-inflammatory effects .
Biological Activity
(S)-α-(Dimethylamino)benzeneacetic acid hydrochloride, also known as (S)-DMBA HCl, is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C10H14ClN
- Molecular Weight : 187.68 g/mol
- CAS Number : 60-29-7
The biological activity of (S)-DMBA HCl is primarily attributed to its interaction with various biological targets:
- Receptor Modulation : It acts as a ligand for certain neurotransmitter receptors, influencing neurotransmission and potentially affecting mood and behavior.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can alter cellular responses and contribute to its therapeutic effects.
- Antimicrobial Activity : Preliminary studies indicate that (S)-DMBA HCl exhibits antimicrobial properties, making it a candidate for further investigation in treating infections.
1. Antimicrobial Properties
Research has demonstrated that (S)-DMBA HCl possesses significant antimicrobial activity against various pathogens. A study reported the following minimum inhibitory concentrations (MICs) for common bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that (S)-DMBA HCl could be developed as an antimicrobial agent.
2. Anti-inflammatory Effects
In vitro studies have indicated that (S)-DMBA HCl can reduce the production of pro-inflammatory cytokines in activated macrophages. This effect was quantified by measuring the levels of TNF-α and IL-6, showing a dose-dependent decrease:
| Concentration (µM) | TNF-α Reduction (%) | IL-6 Reduction (%) |
|---|---|---|
| 10 | 25 | 30 |
| 20 | 50 | 55 |
| 50 | 75 | 80 |
These results highlight its potential use in treating inflammatory conditions.
3. Neuropharmacological Effects
(S)-DMBA HCl has been investigated for its neuropharmacological properties, particularly its effects on mood and anxiety disorders. Animal studies have shown that administration of the compound leads to increased levels of serotonin and norepinephrine in the brain, suggesting antidepressant-like effects.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections treated with (S)-DMBA HCl showed a significant reduction in infection symptoms compared to a placebo group. The study concluded that the compound could serve as an effective treatment option for resistant bacterial strains.
- Study on Anti-inflammatory Action : In a randomized controlled trial assessing the effects of (S)-DMBA HCl on patients with rheumatoid arthritis, participants receiving the compound exhibited reduced joint inflammation and pain compared to those receiving standard treatment alone.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing enantiomerically pure (S)-α-(Dimethylamino)benzeneacetic Acid HCl?
- Methodology : Asymmetric synthesis via chiral auxiliaries or catalytic enantioselective alkylation can achieve the (S)-configuration. For example, reacting dimethylamine with a chiral α-bromo-benzeneacetic acid precursor under basic conditions, followed by HCl salt formation. Purification via recrystallization in ethanol/water mixtures enhances enantiomeric purity .
- Key Steps : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm configuration via polarimetry or chiral HPLC .
Q. How should researchers validate the identity and purity of (S)-α-(Dimethylamino)benzeneacetic Acid HCl?
- Methodology : Combine pharmacopeial techniques:
- HPLC : Use a C18 column (mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water) with UV detection at 254 nm. Compare retention times to USP reference standards .
- FT-IR/NMR : Confirm functional groups (e.g., carboxylic acid, dimethylamino) via characteristic peaks (e.g., COOH stretch at ~1700 cm⁻¹ in IR; δ 2.2–2.5 ppm for N(CH₃)₂ in ¹H NMR) .
- Purity Criteria : ≥99.0% by area normalization (HPLC), with residual solvents complying with ICH Q3C guidelines .
Q. What storage conditions ensure long-term stability of this compound?
- Protocol : Store in airtight, light-resistant containers at 15–25°C with desiccants (e.g., silica gel). Stability studies show <2% degradation over 24 months under these conditions. Avoid exposure to humidity or strong acids/bases .
Advanced Research Questions
Q. How does the stereochemical configuration [(S) vs. (R)] influence biological activity or reactivity in this compound?
- Methodology : Conduct comparative assays (e.g., receptor binding or enzyme inhibition) using enantiomerically pure samples. For example, chiral HPLC (Chiralpak AD-H column) separates enantiomers, while molecular docking simulations (AutoDock Vina) predict stereospecific interactions .
- Data Interpretation : A 2024 study on analogous amino-benzeneacetic acids showed (S)-enantiomers exhibited 3× higher affinity for serotonin receptors than (R)-forms .
Q. What degradation pathways occur under accelerated stability conditions (e.g., 40°C/75% RH)?
- Methodology : Perform forced degradation studies:
- Acidic Hydrolysis : 0.1M HCl at 60°C for 24h → Monitor via HPLC for cleavage of the dimethylamino group.
- Oxidative Stress : 3% H₂O₂ at 25°C → Detect quinone derivatives via LC-MS .
- Key Finding : The compound shows moderate resistance to oxidation but degrades rapidly in alkaline conditions (pH >9) .
Q. How can computational modeling predict reactivity or interaction mechanisms of this compound?
- Approach : Use density functional theory (DFT) to calculate electrostatic potential surfaces (EPS) and frontier molecular orbitals (FMOs). Software like Gaussian 16 with B3LYP/6-31G(d) basis sets optimizes geometry. Compare with experimental IR/NMR data .
- Case Study : A 2021 study on similar inhibitors used DFT to correlate protonation states (at the dimethylamino group) with corrosion inhibition efficiency in HCl .
Data Contradictions and Resolution
Discrepancies in reported purity limits across pharmacopeial monographs (e.g., 99.0–100.5% vs. 98.0–102.0%)
- Resolution : Variability arises from analytical method sensitivity. For USP-grade material, adhere to monograph-specific protocols (e.g., USP <621> for chromatography). Cross-validate using Karl Fischer titration for water content and ICP-MS for heavy metals .
Methodological Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
